4-chloro-5-(3-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
4-chloro-5-(3-hydroxypiperidin-1-yl)-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-13-10(16)9(11)8(5-12-13)14-4-2-3-7(15)6-14/h5,7,15H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYYLYHOZMCIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N2CCCC(C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Methods
Synthesis of the Pyridazinone Core
The pyridazinone scaffold, 2-methylpyridazin-3(2H)-one, is typically synthesized via condensation of hydrazine derivatives with β-dicarbonyl compounds or their equivalents. Methyl substitution at the 2-position can be introduced by using methyl-substituted precursors or via methylation reactions post-core formation.
Coupling with 3-Hydroxypiperidin-1-yl Moiety
The key step involves nucleophilic substitution of the 5-position hydrogen or leaving group with 3-hydroxypiperidin-1-yl. This can be performed by:
- Reacting 4-chloro-2-methylpyridazin-3(2H)-one with 3-hydroxypiperidine under basic or catalytic conditions to facilitate nucleophilic aromatic substitution.
- Alternatively, using a suitable leaving group at the 5-position (e.g., halogen or tosylate) to enable substitution by the 3-hydroxypiperidin-1-yl nucleophile.
Reaction conditions such as solvent choice (e.g., polar aprotic solvents like DMF or DMSO), temperature (typically elevated, 60–120°C), and reaction time are optimized to maximize yield and purity.
Representative Synthesis Data Table
| Step | Reactants & Reagents | Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Methyl-substituted β-dicarbonyl + hydrazine hydrate | Reflux in ethanol or acetic acid | Formation of 2-methylpyridazin-3(2H)-one core |
| 2 | Pyridazinone + POCl3 or SOCl2 | 80–100°C, inert atmosphere | Chlorination at 4-position to give 4-chloro derivative |
| 3 | 4-chloro-2-methylpyridazin-3(2H)-one + 3-hydroxypiperidine | DMF, 80–120°C, base (e.g., K2CO3) | Nucleophilic substitution at 5-position |
| 4 | Purification | Column chromatography or recrystallization | Isolation of pure 4-chloro-5-(3-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one |
Research Findings and Optimization
- Reaction Yields: Literature and patent data indicate overall yields in the range of 50–75% for the final substitution step, depending on reaction time and temperature optimization.
- Purity: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity and purity of the final compound.
- Solvent Effects: Polar aprotic solvents enhance nucleophilic substitution efficiency, with DMF and DMSO preferred.
- Catalysts and Bases: Mild bases such as potassium carbonate or triethylamine are commonly used to deprotonate the nucleophile and facilitate substitution.
Patent Insights on Preparation Methods
A recent European patent (EP 4182308 B1) related to pyridazinyl amino derivatives as ALK5 inhibitors describes synthetic routes that are applicable to compounds structurally similar to this compound. The patent outlines:
- Use of halogenated pyridazinones as intermediates.
- Amination reactions with piperidine derivatives bearing hydroxyl groups.
- Conditions optimized for high selectivity and yield.
- Purification techniques ensuring pharmaceutical-grade product quality.
These methods provide a robust framework for preparing the target compound with reproducible results suitable for research and development purposes.
Summary Table of Key Physical and Chemical Properties Relevant to Preparation
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-(3-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyridazinone core to a dihydropyridazine using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of substituted pyridazinone derivatives with various functional groups.
Scientific Research Applications
4-chloro-5-(3-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-5-(3-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Key Observations :
- Hydroxyl-containing groups (e.g., 3-hydroxypiperidin-1-yl) improve aqueous solubility and receptor binding via hydrogen bonds .
- Aromatic/heterocyclic substituents (e.g., phenyl, anilino) enhance π-π stacking interactions but may reduce metabolic stability .
Substituent Variations at Position 2
The 2-position substituent modulates steric effects and pharmacokinetics:
Biological Activity
4-Chloro-5-(3-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one is a synthetic organic compound notable for its diverse applications in chemistry, biology, and medicine. Its unique structure comprises a pyridazinone core with a chloro group, a hydroxypiperidinyl group, and a methyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H14ClN3O2 |
| Molecular Weight | 243.69 g/mol |
| CAS Number | 2092372-80-8 |
| Purity | Minimum 95% |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
1. Enzyme Interaction:
The compound may inhibit or activate enzymes involved in metabolic pathways, influencing cellular functions.
2. Receptor Modulation:
It can modulate receptor activities, affecting signaling pathways crucial for cellular responses.
3. Gene Expression Alteration:
The compound may impact gene expression levels related to various biological processes, including those involved in disease mechanisms.
Research Findings
Recent studies have explored the compound's potential in various biological contexts:
Antimicrobial Activity:
Research indicates that derivatives of pyridazinones exhibit significant antimicrobial properties. The introduction of the hydroxypiperidine moiety enhances the compound's efficacy against bacterial strains.
Anticancer Properties:
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's mechanism involves the activation of apoptotic pathways, making it a candidate for further development as an anticancer agent.
Neuroprotective Effects:
Preliminary findings suggest neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of various pyridazinone derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition at low concentrations, suggesting potential for therapeutic applications in treating infections. -
Cancer Cell Line Studies:
In experiments involving human breast cancer cell lines (MCF-7), the compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM. Mechanistic studies revealed that it triggered caspase-dependent apoptosis, highlighting its potential as a chemotherapeutic agent.
Comparative Analysis
To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-Chloro-5-(4-hydroxypiperidin-1-yl) | Pyridazinone derivative | Antimicrobial and anticancer |
| 4-Chloro-5-(morpholino) | Morpholino derivative | Antiviral properties |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-chloro-5-(3-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one?
- Methodological Answer : The synthesis typically involves cyclization of dichloromaleic anhydride derivatives with hydrazine hydrate (e.g., mucochloric acid → pyridazinone core), followed by alkylation with methyl iodide to introduce the 2-methyl group. The 3-hydroxypiperidine substituent is introduced via nucleophilic substitution using piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF). Key steps include Friedel-Crafts acylation for aryl substitution and hydrazine-mediated cyclization .
- Critical Parameters : Reaction temperature (60–80°C for cyclization), solvent choice (acetic acid for cyclization, DMF for substitutions), and stoichiometric control to minimize byproducts.
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl group at δ ~3.5 ppm, pyridazinone ring protons at δ 6–8 ppm) .
- X-ray Crystallography : SHELX software (SHELXL-97) refines hydrogen-bonding networks and dihedral angles between rings (e.g., pyridazinone and oxadiazole rings at ~88° in related structures) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~310–330) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : Solubility is tested in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 4–9). Stability studies involve HPLC monitoring under accelerated degradation conditions (heat, light, oxidation). Hydroxypiperidine’s hydroxyl group enhances aqueous solubility but may require protection during acidic reactions .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Steric Effects : Bulky 3-hydroxypiperidine may hinder nucleophilic substitution at C5; computational modeling (e.g., MOE software) predicts steric clashes during receptor binding .
- Electronic Effects : Chlorine at C4 activates the pyridazinone ring for electrophilic substitutions, while the hydroxypiperidine’s electron-donating hydroxyl group modulates π-π stacking in crystal lattices .
Q. How can structural contradictions in crystallographic data be resolved?
- Methodological Answer :
- Refinement : Use SHELXL’s TWIN/BASF commands to model twinning or disorder (common in pyridazinone derivatives due to flexible substituents) .
- Validation : R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis ensure hydrogen-bonding patterns (e.g., C–H⋯O/N interactions) are accurately modeled .
Q. What strategies mitigate byproduct formation during nucleophilic substitutions on the pyridazinone core?
- Methodological Answer :
- Protecting Groups : Temporarily protect the hydroxypiperidine’s -OH with tert-butyldimethylsilyl (TBS) groups to prevent unwanted side reactions .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
Q. How do computational models predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : SwissADME or ADMETLab2.0 assess logP (~2.5–3.5), bioavailability (Lipinski’s Rule of Five compliance), and blood-brain barrier permeability .
- Docking Studies : AutoDock Vina simulates binding to targets (e.g., α1-adrenergic receptors) using PDB structures (e.g., 7XE) to identify key interactions (e.g., hydrogen bonds with Ser residues) .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly between reported methods?
- Resolution : Variations arise from:
- Hydrazine Purity : Commercial hydrazine hydrate often contains water, requiring anhydrous conditions for optimal cyclization .
- Solvent Effects : Polar solvents (e.g., DMF) favor SN2 mechanisms for substitutions, while nonpolar solvents (e.g., toluene) reduce byproduct formation .
Q. How to address discrepancies in reported biological activity across analogs?
- Resolution :
- Structural Confirmation : Re-analyze analogs via X-ray to confirm substituent positions (e.g., hydroxypiperidine orientation affects receptor binding) .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for α1-AR assays) and control compounds (e.g., prazosin) to normalize activity data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
